Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)-
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Overview
Description
Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- is an organic compound with the molecular formula C16H17N and a molecular weight of 223.3129 . This compound is characterized by the presence of a benzamine core substituted with dimethyl groups at the 2 and 6 positions and a methylene group attached to a 3-methylphenyl ring. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- typically involves the reaction of 2,6-dimethylbenzamine with 3-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the benzamine and the 3-methylphenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamine derivatives.
Scientific Research Applications
Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzamine, 2,6-dimethyl-N-((4-methylphenyl)methylene)-
- Benzamine, 2,6-dimethyl-N-((2-methylphenyl)methylene)-
- Benzamine, 2,6-dimethyl-N-((3-ethylphenyl)methylene)-
Uniqueness
Benzamine, 2,6-dimethyl-N-((3-methylphenyl)methylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
57387-52-7 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-12-6-4-9-15(10-12)11-17-16-13(2)7-5-8-14(16)3/h4-11H,1-3H3 |
InChI Key |
FGLUCSAAOWJJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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